1-Butylimidazole
1-Butylimidazole
1-Butylimidazole acts as an N-coordinated ligand. 1-Butylimidazole is formed as intermediate during the synthesis of a cationic cyclodextrin, used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis. Influence of 1-butylimidazole as base on the synthesis of dissymmetric chlorohydrin ester has been reported.
N,n-butyl imidazole appears as a colorless to light yellow colored liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may irritate skin, eyes or mucous membranes. Toxic by ingestion, inhalation or skin absorption.
N,n-butyl imidazole appears as a colorless to light yellow colored liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may irritate skin, eyes or mucous membranes. Toxic by ingestion, inhalation or skin absorption.
Brand Name:
Vulcanchem
CAS No.:
4316-42-1
VCID:
VC21107210
InChI:
InChI=1S/C7H12N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,2-3,5H2,1H3
SMILES:
CCCCN1C=CN=C1
Molecular Formula:
C7H12N2
Molecular Weight:
124.18 g/mol
1-Butylimidazole
CAS No.: 4316-42-1
Cat. No.: VC21107210
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Butylimidazole acts as an N-coordinated ligand. 1-Butylimidazole is formed as intermediate during the synthesis of a cationic cyclodextrin, used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis. Influence of 1-butylimidazole as base on the synthesis of dissymmetric chlorohydrin ester has been reported. N,n-butyl imidazole appears as a colorless to light yellow colored liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may irritate skin, eyes or mucous membranes. Toxic by ingestion, inhalation or skin absorption. |
|---|---|
| CAS No. | 4316-42-1 |
| Molecular Formula | C7H12N2 |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 1-butylimidazole |
| Standard InChI | InChI=1S/C7H12N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,2-3,5H2,1H3 |
| Standard InChI Key | MCMFEZDRQOJKMN-UHFFFAOYSA-N |
| SMILES | CCCCN1C=CN=C1 |
| Canonical SMILES | CCCCN1C=CN=C1 |
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